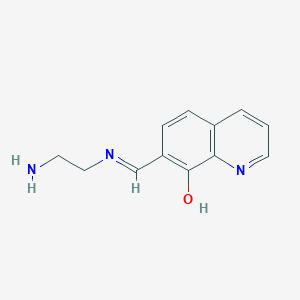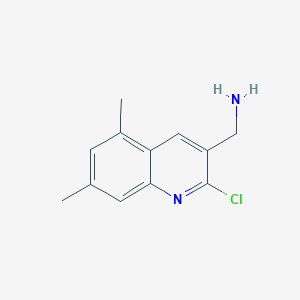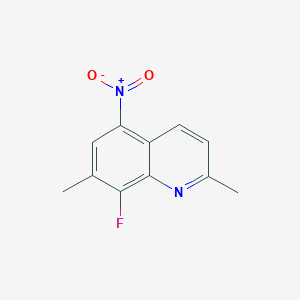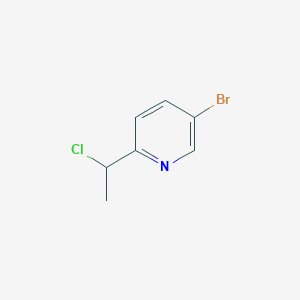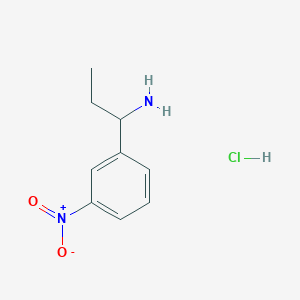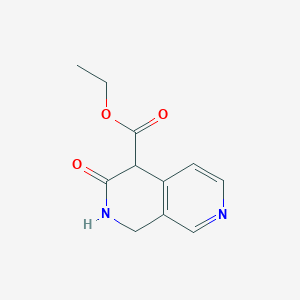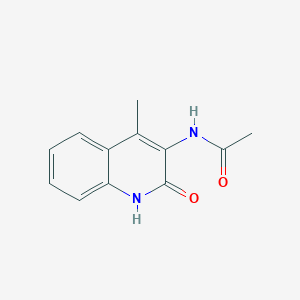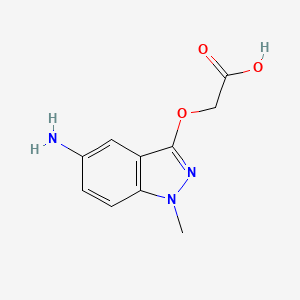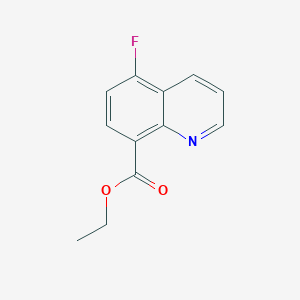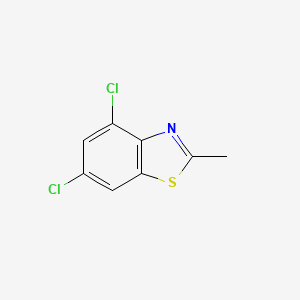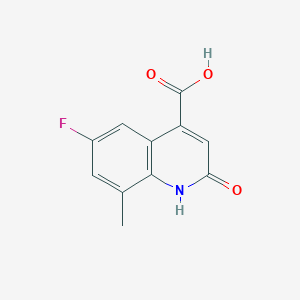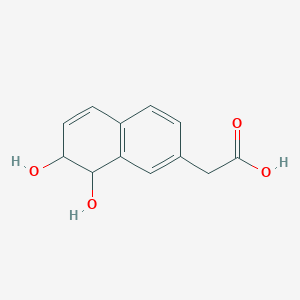
8-Fluoro-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative. Quinazolines are nitrogen-containing heterocyclic compounds known for their significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(trifluoromethyl)quinazoline typically involves the introduction of fluorine atoms into the quinazoline core. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline core .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Other Quinazoline Derivatives: Compounds like 2-aryl quinazolines and tetracyclic isoindolo[1,2-a]-quinazoline.
Uniqueness
8-Fluoro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
1260822-46-5 |
|---|---|
Molekularformel |
C9H4F4N2 |
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
8-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4F4N2/c10-6-3-1-2-5-4-14-8(9(11,12)13)15-7(5)6/h1-4H |
InChI-Schlüssel |
QDMFVXVDSHJAAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


